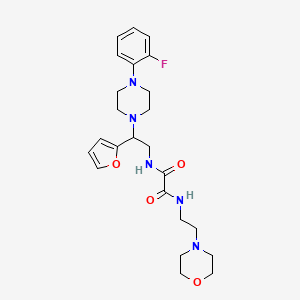
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H32FN5O4 and its molecular weight is 473.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a piperazine ring, a furan moiety, and an oxalamide functional group, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O3 |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 877633-07-3 |
This structure suggests potential interactions within biological systems, particularly in the central nervous system (CNS).
Research indicates that compounds containing piperazine rings often exhibit activity on various neurotransmitter receptors, including serotonin and dopamine receptors. The fluorophenyl substitution may enhance the lipophilicity and receptor affinity, potentially leading to increased bioactivity. The furan moiety may also contribute to the compound's reactivity and interaction with biological targets.
Pharmacological Effects
- Neuropharmacological Activity : Preliminary studies suggest that this compound may possess neuroprotective properties. The presence of the piperazine ring is associated with central nervous system activity, making it a candidate for treating neurological disorders.
- Anti-inflammatory and Analgesic Effects : The oxalamide functional group has been linked to anti-inflammatory activity. Compounds with similar structures have shown promise in reducing inflammation and pain in various preclinical models.
- Inhibition of Transporters : Recent studies have highlighted the role of related compounds in inhibiting equilibrative nucleoside transporters (ENTs), which are crucial for adenosine regulation. This inhibition may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .
Study on Structure-Activity Relationship (SAR)
A study focusing on the SAR of piperazine derivatives demonstrated that modifications to the fluorophenyl group significantly influenced biological activity. Variations in substituents led to differing affinities for ENTs, with some analogues exhibiting selective inhibition profiles .
In Vitro Studies
In vitro assays using human cell lines have shown that compounds similar to this compound can modulate neurotransmitter uptake, indicating potential applications in CNS disorders .
Biological Activity Overview
Propiedades
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN5O4/c25-19-4-1-2-5-20(19)29-9-11-30(12-10-29)21(22-6-3-15-34-22)18-27-24(32)23(31)26-7-8-28-13-16-33-17-14-28/h1-6,15,21H,7-14,16-18H2,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFYBJIMISMJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













